Potassium 2,3,4,5-tetrafluorobenzoate
Overview
Description
Potassium 2,3,4,5-tetrafluorobenzoate is a chemical compound with the molecular formula C7H2KF4O2 . It has a molecular weight of 232.17 g/mol.
Synthesis Analysis
The synthesis of this compound involves a sequence of reactions starting from 2-acetylphenyl 2,3,4,5-tetrafluorobenzoate . In one study, 2-acetyl-4-chlorophenyl 2, 3, 4, 5-tetrafluorobenzoate reacted with potassium hydroxide and pyridine and was refluxed for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H2KF4O2 . The compound’s InChI key is DGTQADIZSHAYMV-UHFFFAOYSA-M .Chemical Reactions Analysis
The reaction of the 2,3,4,5-tetrafluorobenzoate compounds with 1,10-phenanthroline (phen) affords the heterometallic complex [Cd2Tb2(phen)2(6H-tfb)10] (3) . The reaction of 2,3,4,5-tetrafluorobenzoate with other compounds can result in different compositions and structures .Scientific Research Applications
Solubility and Preparation
Potassium 2,3,4,5-tetrafluorobenzoate plays a significant role in the preparation of 2,3,4,5-tetrafluorobenzoic acid. Studies have explored the solubility of potassium fluoride (KF) in various organic solvents, providing essential data for the synthesis of this compound. For instance, the solubility of KF in solvents like N,N-dimethylethanolamine, pyridine, and sulfolane has been measured at various temperatures, aiding in understanding the dissolution enthalpy and entropy during the preparation process of 2,3,4,5-tetrafluorobenzoic acid (Li, Chen, 2014).
Synthesis of Fluoroquinolone Antibiotics
2,3,4,5-Tetrafluorobenzoic acid, derived from this compound, is an important intermediate in the synthesis of fluoroquinolone antibiotics. A study details the synthesis process starting from N-phenyl tetrachlorophthalimide, yielding 2,3,4,5-tetrafluorobenzoic acid with high efficiency (Kun, 2006).
Catalysis in Organic Reactions
Potassium fluoride on clinoptilolite nanoparticles (KF/CP NPs) has been investigated as a solid base catalyst for multicomponent condensation reactions. This catalysis is utilized in the synthesis of various organic compounds such as benzoxanthene and chromene derivatives, demonstrating the versatility of potassium fluoride derivatives in organic synthesis (Balou, Khalilzadeh, Zareyee, 2019).
Pharmaceutical Intermediates
This compound is instrumental in the development of pharmaceutical intermediates. For instance, the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid in NH3-enriched high temperature liquid water is a green technology crucial for pharmaceutical applications (Fu, Mo, Zhang, Lu, 2016).
Photocatalysis
Potassium-based compounds have been shown to have photocatalytic activity. For example, potassium poly(heptazine imides) derived from aminotetrazoles have been developed for solar hydrogen and oxygen evolution, demonstrating the application of potassium-based compounds in renewable energy technologies (Savateev, Pronkin, Epping, Willinger, Wolff, Neher, Antonietti, Dontsova, 2017).
Nonlinear Optical Materials
Potassium 3,5-dinitrobenzoate, a derivative of this compound, has been studied for its nonlinear optical properties. Grown as a semi-organic single crystal, it exhibits potential applications in photonics and optoelectronics (Karuppasamy, Sivasubramani, Pandian, Ramasamy, 2016).
Mechanism of Action
Target of Action
Potassium 2,3,4,5-tetrafluorobenzoate primarily targets cadmium ions . Cadmium ions have a large coordination number and form longer bonds with the donor atoms of the coordination environment . This leads to a more pronounced tendency of cadmium to produce coordination polymers compared to 3d metals .
Mode of Action
The compound interacts with its targets by forming coordination polymers . The formation of coordination polymers requires a molecular precursor with a Chinese lantern structure stable in solutions . The formation of unusual flattened binuclear complexes with additionally coordinated water molecules requires doubly bridged binuclear complexes able to switch to a conformation with exposed coordinatively unsaturated metal centers .
Biochemical Pathways
It is known that the compound can affect the structure of cadmium complexes .
Result of Action
The result of the compound’s action is the formation of coordination polymers or unusual flattened binuclear complexes . These complexes can have different compositions and structures depending on the crystallization medium .
Action Environment
The action of this compound can be influenced by environmental factors such as the crystallization medium . The use of two isomers of tetrafluorobenzoic acid allowed the analysis of the effect of the substituent position on the structure and the crystal packing of the resulting complexes .
Properties
IUPAC Name |
potassium;2,3,4,5-tetrafluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2.K/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQADIZSHAYMV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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